REACTION_CXSMILES
|
[F:1][C:2]([F:28])([F:27])[C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][CH:26]=1)[C:6]([CH2:22][CH3:23])([OH:21])[C:7]1[CH:12]=[CH:11][C:10]([O:13]CC2C=CC=CC=2)=[CH:9][CH:8]=1.[H][H]>[Pd].CO>[F:1][C:2]([F:27])([F:28])[C:3]1[CH:4]=[C:5]([CH:24]=[CH:25][CH:26]=1)[C:6]([CH2:22][CH3:23])([OH:21])[C:7]1[CH:8]=[CH:9][C:10]([OH:13])=[CH:11][CH:12]=1
|
Name
|
3-trifluoromethyl-4'-benzyloxy-α-ethyl-benzhydrol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(C2=CC=C(C=C2)OCC2=CC=CC=C2)(O)CC)C=CC1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of ethyl acetate and n-hexane
|
Type
|
CUSTOM
|
Details
|
of the named compound are obtained
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C(C2=CC=C(C=C2)O)(O)CC)C=CC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |